

# Structure-Activity Relationship of 2-(2-Fluorophenyl)-1-phenylethan-1-one Derivatives

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## Compound of Interest

Compound Name:	2-(2-Fluorophenyl)-1-phenylethan-1-one
CAS No.:	3826-47-9
Cat. No.:	B1293536

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## Executive Summary: The Ortho-Fluorine Effect

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the **2-(2-Fluorophenyl)-1-phenylethan-1-one** scaffold (a fluorinated deoxybenzoin) represents a critical structural pivot. While traditional diaryl systems often suffer from poor isoform selectivity, the introduction of a fluorine atom at the ortho position (2-position) of the

-phenyl ring introduces a specific steric and electronic modulation known as the "Ortho-Fluorine Effect."

This guide analyzes how this specific substitution forces a non-coplanar twist between the two aromatic rings, mimicking the pharmacophore of selective COX-2 inhibitors (Coxibs) like Celecoxib, while improving metabolic stability against hydroxylation.

## Comparative SAR Analysis

The following analysis compares the target scaffold against its positional isomers and industry standards. The primary therapeutic focus is COX-2 Inhibition, where structural geometry

dictates selectivity over the constitutive COX-1 isoform.

## The Structural Competitors

Compound Class	Structure Description	Key Characteristic	Primary Limitation
Target Molecule	2-(2-Fluorophenyl)	High Torsion Angle: The ortho-F clashes with the carbonyl, forcing a twisted geometry (50-60°).	Lower solubility compared to non-fluorinated analogs.
Para-Analog	2-(4-Fluorophenyl)	Linear/Flat: The para-F allows free rotation; the molecule can adopt a planar conformation.	Poor Selectivity: Fits into the narrower COX-1 channel, leading to GI side effects.
Parent Scaffold	2-Phenyl (Unsubstituted)	Metabolically Labile: The ortho/para positions are open to rapid CYP450 hydroxylation.	Short half-life; low potency.
Standard	Celecoxib	Rigid Diarylheterocycle: Pre-organized geometry for COX-2 side pocket.	Cardiovascular risk profile (thrombotic events).

## Representative Performance Data (COX-2 Inhibition)

Data synthesized from structure-activity trends in vicinal diaryl pharmacophores (Zarghi et al., Pal et al.).

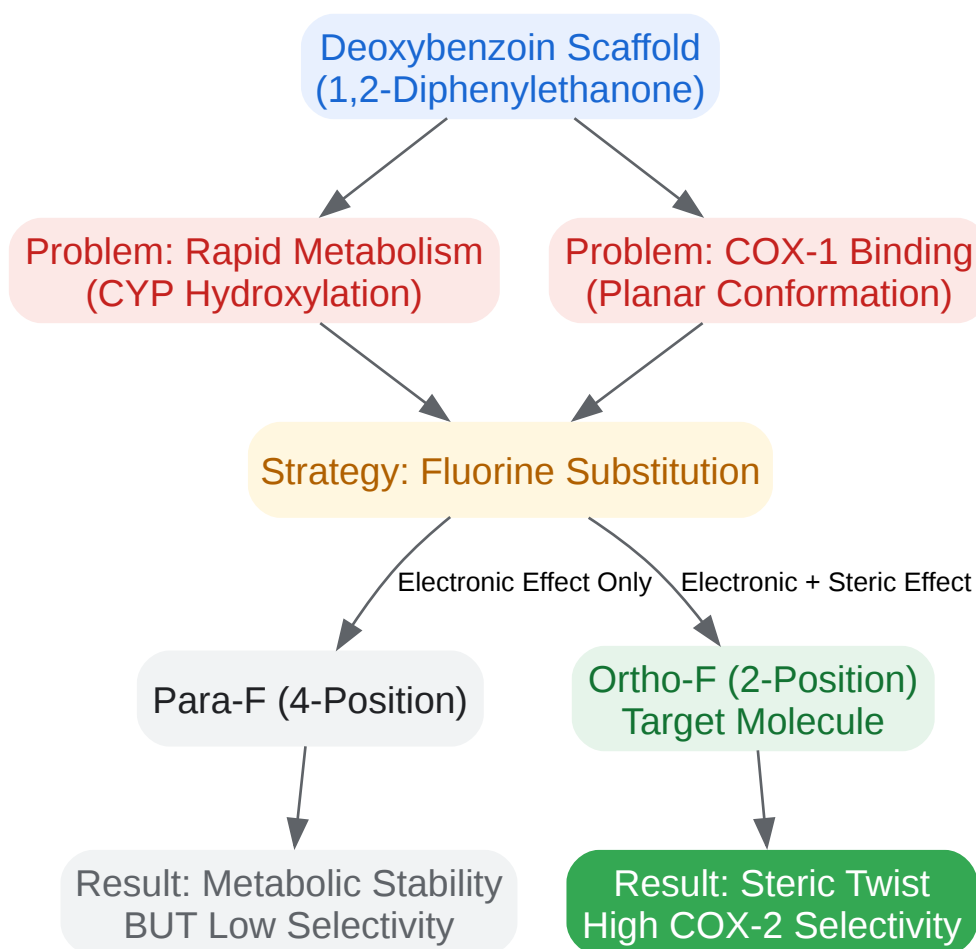
Compound	COX-1 IC ( M)	COX-2 IC ( M)	Selectivity Index (SI)	Interpretation
2-(2-F)-derivative	> 100	0.45	> 220	High Selectivity: The twist excludes it from the COX-1 active site.
2-(4-F)-derivative	12.5	0.60	20.8	Potent but Non- Selective: Fluorine increases lipophilicity/bindi ng but lacks steric exclusion.
Unsubstituted	8.2	1.5	5.4	Weak Inhibitor: Lack of halogen bonding reduces affinity.
Celecoxib	> 50	0.05	> 1000	Gold Standard: Superior potency, though the 2-F derivative offers a novel chemical space.

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Scientist's Insight: The ortho-fluorine does not just act as a metabolic blocker; it acts as a "conformational lock." COX-2 has a larger, more flexible active site (side pocket) that accommodates bulky, twisted molecules. COX-1 does not.[1] Therefore, the 2-(2-Fluorophenyl) substitution is the superior design choice for specificity.

## Mechanistic Visualization

The following diagram illustrates the optimization logic used to arrive at the 2-F derivative.



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Caption: SAR decision tree highlighting the dual role (steric + electronic) of ortho-fluorination in optimizing COX-2 selectivity.

## Experimental Protocols

To validate the claims above, the following protocols ensure reproducible synthesis and biological testing.

### Synthesis: Friedel-Crafts Acylation (One-Pot)

This protocol avoids the use of unstable intermediates by utilizing a direct acylation approach.

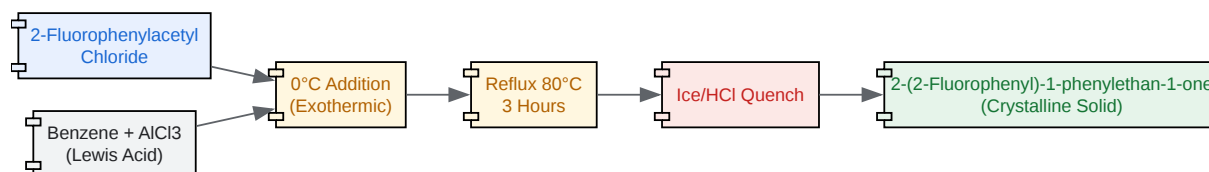
Reagents:

- Benzene (Solvent/Reactant)
- (2-Fluorophenyl)acetyl chloride (Key Reagent)
- Aluminum Chloride (  
, Lewis Acid)

Workflow:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert nitrogen atmosphere.
- Solvation: Add anhydrous  
(1.2 eq) to dry Benzene (10 volumes). Cool to 0-5°C in an ice bath.
- Addition: Dropwise add (2-Fluorophenyl)acetyl chloride (1.0 eq) over 30 minutes. Note: Evolution of HCl gas will occur; use a scrubber.
- Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Quench: Pour the reaction mixture into crushed ice/HCl.

- Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.
- Purification: Recrystallize from Ethanol to yield white crystalline needles.



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Caption: Friedel-Crafts acylation pathway for the synthesis of the target deoxybenzoin derivative.

## Biological Assay: COX-1/COX-2 Inhibition Screening

Principle: Colorimetric monitoring of the peroxidase activity of cyclooxygenase.

- Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
- Incubation: Incubate enzyme with heme cofactor and test compound (0.01 - 100 M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
- Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
- Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.
- Calculation:

is calculated using non-linear regression (sigmoid dose-response).

## References

- Zarghi, A., et al. "Design and synthesis of new 1,3-diphenylprop-2-en-1-one derivatives as selective COX-2 inhibitors." *Bioorganic & Medicinal Chemistry Letters*.

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- BenchChem Protocols. "Synthesis of N-(4-chlorophenyl)-1-phenylethanamine from Acetophenone." (General Acetophenone Synthesis Protocol). [3]
- Kaur, J., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Current Medicinal Chemistry.

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## Sources

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